

The Tin-Carbon Bond: A Technical History of Organotin Compounds

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Compound of Interest

Compound Name: *Tetraallyltin*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of organotin compounds is a fascinating journey from their initial synthesis in the mid-19th century to their widespread industrial applications and subsequent environmental scrutiny. This technical guide provides a comprehensive overview of the key milestones in organotin chemistry, detailed experimental protocols for their synthesis, and a look into their mechanisms of action.

A Historical Overview of Organotin Chemistry

The story of organotin chemistry began in 1849 when English chemist Edward Frankland first synthesized diethyltin diiodide.^{[1][2]} This was closely followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. For nearly a century, these compounds remained largely laboratory curiosities.

The 1950s marked a turning point with the pioneering work of van der Kerk and his colleagues in the Netherlands.^[3] Their research unveiled the vast industrial potential of organotin compounds, leading to a surge in interest and production. They discovered the utility of these compounds as stabilizers for polyvinyl chloride (PVC), as well as their biocidal properties, paving the way for their use as agrochemicals and wood preservatives.^[3]

The global production of organotin compounds saw a significant increase in the latter half of the 20th century. This growth was largely driven by the burgeoning plastics industry and the demand for effective antifouling agents in marine paints.^[4]

Quantitative Data on Organotin Compound Production and Market Size

The production and market for organotin compounds have evolved significantly since their commercialization. The following tables summarize available historical production data and recent market valuations for organotin stabilizers, a primary application.

Year	Global Production (Tons)	Key Milestones
1955	5,000	Early commercial applications emerging.
1985	35,000	Widespread use as PVC stabilizers and biocides.
Recent Estimates	~50,000 - 60,000	Continued demand in various industrial sectors. [1] [5]

Table 1: Historical Global Production of Organotin Compounds[\[6\]](#)

Year	Market Value (USD Billion)	Region with Largest Market Share	Key Drivers
2023	~2.3	Asia-Pacific	Increasing demand for high-performance PVC products.
2030 (Projected)	~2.97 - 3.8	Asia-Pacific	Continued growth in construction, automotive, and packaging industries.

Table 2: Global Organotin Stabilizer Market Size[\[7\]](#)[\[8\]](#)

Key Experiments in Organotin Chemistry: Detailed Protocols

The synthesis of organotin compounds relies on a few key classes of reactions. This section provides detailed methodologies for three fundamental transformations in organotin chemistry.

Grignard Reaction for the Synthesis of Tetraalkyltin Compounds

The Grignard reaction is a cornerstone of organometallic chemistry and a primary method for preparing symmetrical tetraorganotin compounds.



Experimental Protocol: Synthesis of Tetraethyltin

- Apparatus: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be thoroughly dried before use.
- Reagents:
 - Magnesium turnings
 - Ethyl bromide
 - Anhydrous diethyl ether
 - Tin(IV) chloride
- Procedure:
 - In the three-necked flask, place the magnesium turnings.
 - Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
 - Initiate the Grignard reaction by adding a small amount of the ethyl bromide solution to the magnesium. A few drops of bromine or a crystal of iodine can be used as an initiator.

- Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
- After the addition is complete, continue to heat the mixture under reflux for 30 minutes with stirring.
- Cool the flask in an ice bath.
- Add tin(IV) chloride dropwise with vigorous stirring, maintaining a low temperature.
- After the addition of tin(IV) chloride, heat the mixture at reflux for one hour.
- The reaction is then worked up by distillation to remove the ether, followed by vacuum distillation to isolate the crude tetraethyltin.
- The crude product is then purified by fractional distillation.

Kocheshkov Redistribution Reaction

This reaction is crucial for the synthesis of organotin halides from tetraorganotin compounds. It involves the redistribution of organic and halide ligands between two tin centers.

Reaction: $(4-n) R_4Sn + n SnX_4 \rightarrow 4 R_{4-n}SnX_n$ (where X = halide)

Experimental Protocol: Synthesis of Tri-n-butyltin Chloride

- Apparatus: A reaction flask equipped with a stirrer and a heating mantle.
- Reagents:
 - Tetra-n-butyltin (Bu_4Sn)
 - Tin(IV) chloride ($SnCl_4$)
- Procedure:
 - Combine tetra-n-butyltin and tin(IV) chloride in the reaction flask in a 3:1 molar ratio.

- Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures.
- The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.
- Upon completion, the desired tri-n-butyltin chloride is isolated and purified by vacuum distillation.

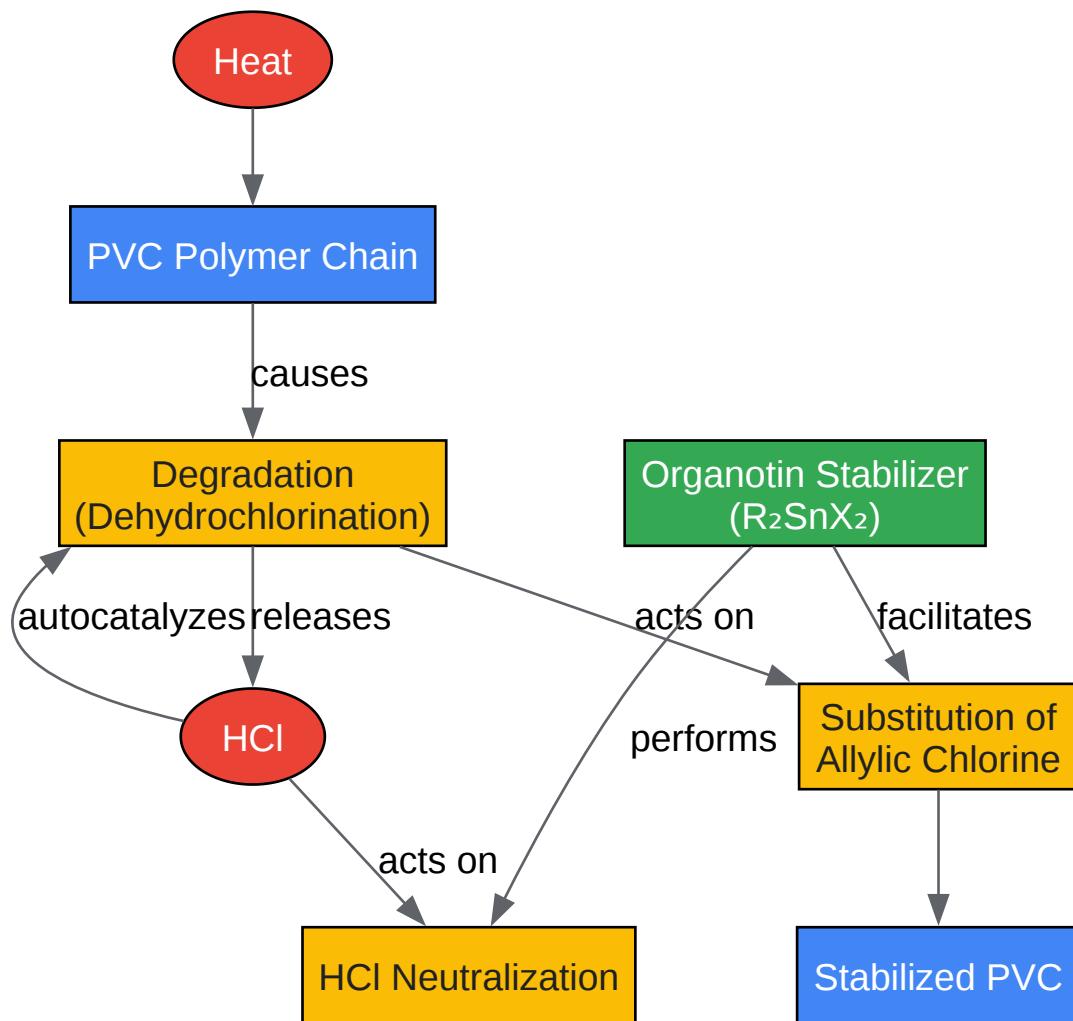
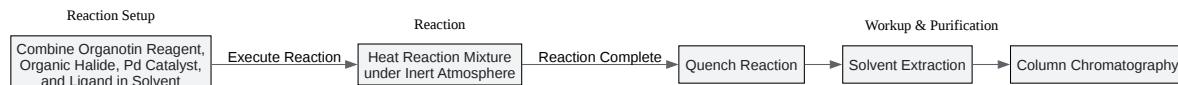
Stille Coupling

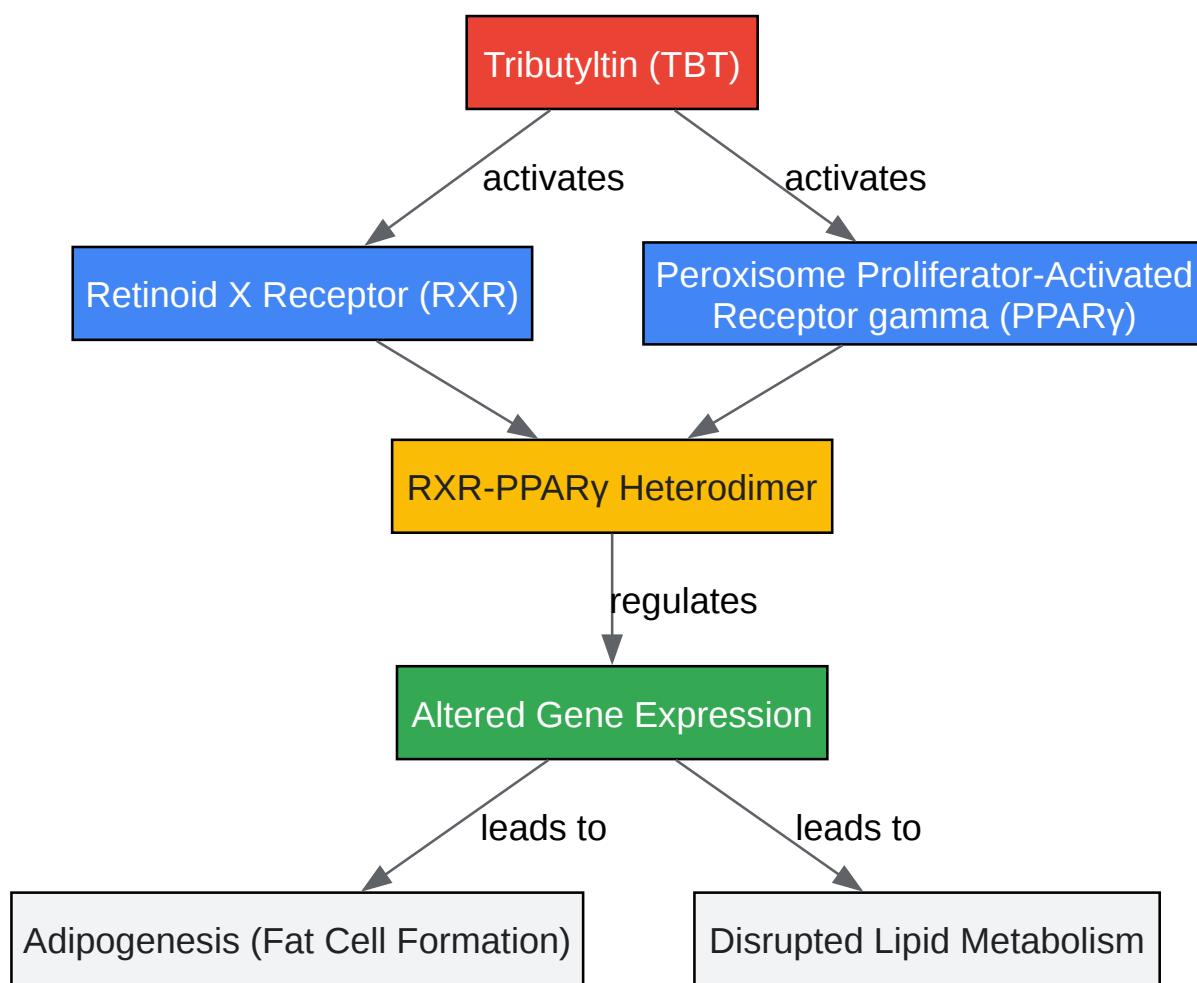
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.

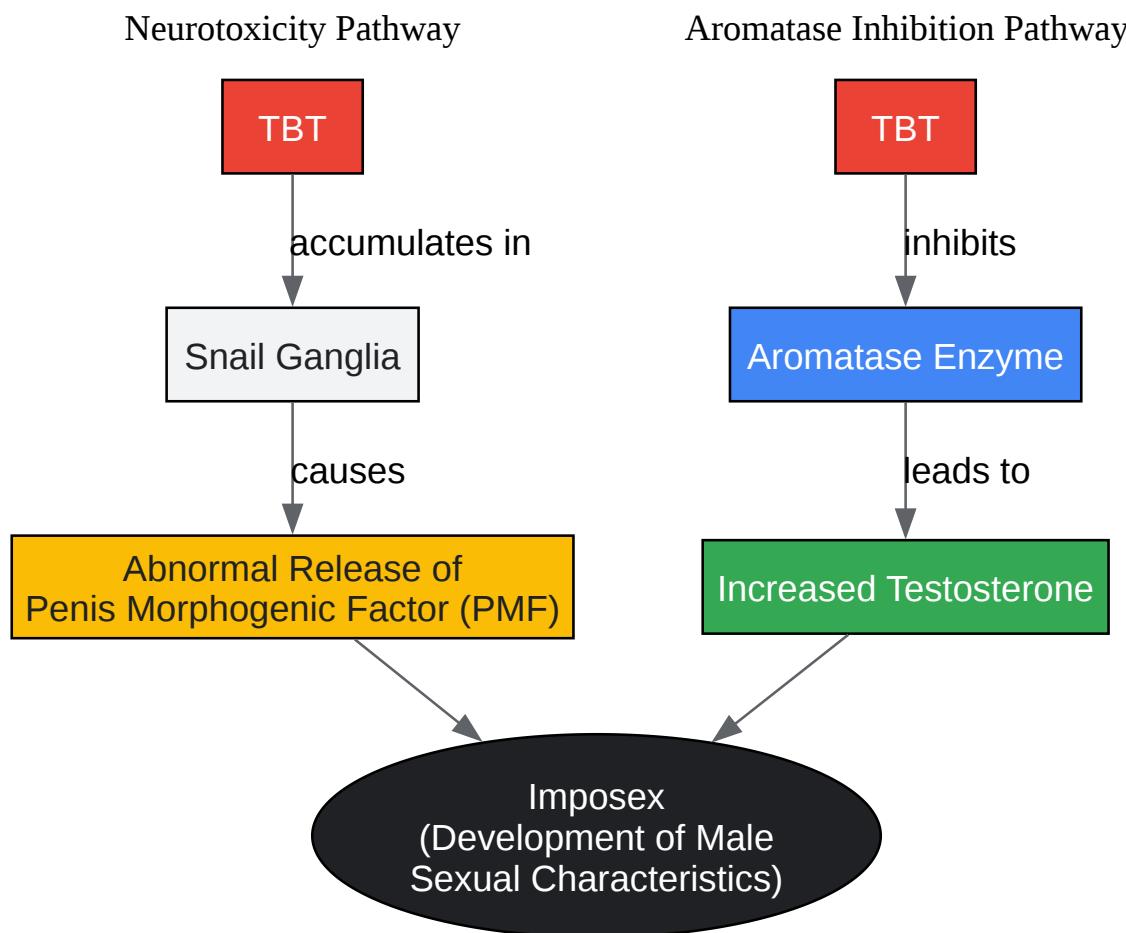
Reaction: $R^1-Sn(R^2)_3 + R^3-X \rightarrow R^1-R^3 + X-Sn(R^2)_3$ (in the presence of a Pd catalyst)

Experimental Workflow:

The following diagram illustrates the general workflow for a Stille coupling reaction.







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